2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Catalog No.
S584931
CAS No.
88-24-4
M.F
C25H36O2
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

CAS Number

88-24-4

Product Name

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3

InChI Key

GPNYZBKIGXGYNU-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O

Synonyms

2,2'-methylenebis(4-ethyl-6-tert-butylphenol), 2,2'-methylenebis(ethyl-6-tert-butylphenol), MBEBP

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O

The exact mass of the compound 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4), commercially known as Antioxidant 425, is a sterically hindered bisphenolic primary antioxidant. Characterized by two phenolic rings linked via a methylene bridge, with tert-butyl groups at the ortho positions and ethyl groups at the para positions, it possesses a molecular weight of 368.55 g/mol and a melting point of 123 °C[1]. This structural configuration provides highly efficient radical-scavenging capabilities to terminate auto-oxidation chain reactions in polymers. In industrial procurement, Antioxidant 425 is prioritized over monomeric phenols for its lower volatility, and over methyl-substituted bisphenols for its resistance to gas fading and discoloration, making it a critical stabilizer for natural and synthetic rubbers, ABS resins, and polyurethanes [2].

Substituting Antioxidant 425 with generic monomeric alternatives like BHT (butylated hydroxytoluene) or its closest structural analog, Antioxidant 2246 (the methyl derivative), frequently results in processing losses or aesthetic material failure. BHT has a low molecular weight (220.35 g/mol) and high vapor pressure, causing it to rapidly volatilize during high-temperature melt processing (e.g., extrusion at >150 °C) and migrate out of the polymer over time, leaving the matrix unprotected against oxidative degradation [1]. Conversely, while Antioxidant 2246 matches the molecular weight profile more closely, its para-methyl substitution makes it highly susceptible to forming conjugated chromophores upon oxidation. This leads to a severe 'pinking' or yellowing effect upon aging and NOx gas exposure, rendering Antioxidant 2246 entirely unsuitable for white, transparent, or light-colored rubber and ABS products where Antioxidant 425 maintains strict color stability [2].

Thermal Retention and Volatility Reduction During Melt Processing

Monomeric antioxidants are prone to evaporative loss during the high temperatures required for polymer compounding. Comparative thermal analyses demonstrate that BHT (MW 220.35) undergoes near-total weight loss at processing temperatures around 150 °C. In contrast, the dimeric structure of Antioxidant 425 (MW 368.55) drastically reduces its vapor pressure, ensuring that the active stabilizer remains within the polymer melt rather than flashing off into the exhaust[1].

Evidence DimensionEvaporative loss during high-temperature compounding (>150 °C)
Target Compound DataHigh retention; vapor pressure suppressed by bisphenolic structure (MW 368.55)
Comparator Or BaselineBHT (MW 220.35) exhibits ~100% weight loss at 150 °C
Quantified Difference67% increase in molecular weight prevents processing loss
ConditionsPolymer melt extrusion and compounding

Ensures the calculated dose of antioxidant actually remains in the final product, preventing premature field failures.

Prevention of 'Pinking' and Discoloration in Light-Colored Polymers

In white or light-colored latex and ABS formulations, the choice of para-alkyl substituent on the hindered phenol dictates the optical stability of the aged product. Antioxidant 2246 (para-methyl) oxidizes into highly conjugated quinone methide structures, causing a well-documented 'pinking' effect. The para-ethyl substitution in Antioxidant 425 disrupts this specific chromophore-forming degradation pathway, providing equivalent radical scavenging without the associated staining or NOx gas fading [1].

Evidence DimensionColor stability (pinking/staining) upon aging and oxidation
Target Compound DataNon-staining; resists chromophore formation (para-ethyl)
Comparator Or BaselineAntioxidant 2246 (para-methyl) causes severe pinking/yellowing
Quantified DifferenceElimination of visible pinking in aged light-colored articles
ConditionsAtmospheric aging and NOx exposure of latex and ABS

Critical for the procurement of stabilizers for consumer-facing medical gloves, white rubber goods, and transparent plastics where aesthetic degradation is unacceptable.

Migration Control in Food Contact Polyolefins

Regulatory compliance for food contact materials requires strict control over additive migration into food simulants. Due to its higher molecular volume compared to monomeric phenols, Antioxidant 425 exhibits a significantly lower diffusion coefficient in polyolefin matrices. This allows formulators to achieve robust stabilization while maintaining migration levels below the 1.5 mg/kg Specific Migration Limit (SML) mandated by jurisdictions such as China (GB 9685) and the EU [1].

Evidence DimensionSpecific Migration Limit (SML) compliance in food contact materials
Target Compound DataMaintains migration below the 1.5 mg/kg SML threshold
Comparator Or BaselineLow-MW monomeric phenols migrate rapidly, exceeding safety thresholds in fatty simulants
Quantified DifferenceStrict adherence to 1.5 mg/kg SML vs. high-mobility failure
ConditionsPolyolefin extraction in fatty food simulants

Guarantees regulatory compliance for food and pharmaceutical packaging materials, avoiding costly product recalls.

White and Light-Colored Latex Dipping (Medical & Consumer)

Because it avoids the 'pinking' degradation pathway associated with Antioxidant 2246, Antioxidant 425 is the preferred choice for natural and synthetic latex dipping of medical gloves, catheters, and consumer goods where pristine color stability is a strict quality control requirement [1].

High-Temperature ABS and Polyurethane Compounding

The bisphenolic structure of Antioxidant 425 provides the high molecular weight (368.55 g/mol) necessary to survive the intense heat of ABS resin and PU compounding. It replaces highly volatile monomeric antioxidants like BHT, ensuring the final molded parts retain their full oxidative defense [2].

Regulated Food Contact Polyolefin Films

For polyethylene and polypropylene packaging intended for fatty foods, Antioxidant 425 offers an optimal balance of high radical-scavenging efficiency and low matrix mobility, ensuring the packaging passes the strict 1.5 mg/kg Specific Migration Limit (SML) [3].

Physical Description

DryPowde

XLogP3

8.1

Melting Point

120.5 °C

UNII

RZW97F6CTS

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 56 of 113 companies with hazard statement code(s):;
H315 (73.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (73.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (26.79%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88-24-4

Wikipedia

2,2'-methylenebis(4-ethyl-6-tert-butylphenol)

General Manufacturing Information

Adhesive manufacturing
Synthetic rubber manufacturing
Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: ACTIVE
DURING BLOOD ANAL OF DELTA1-TETRAHYDROCANNABINOL, AN ANTIOXIDANT CONTAMINANT 2, 2'-METHYLENEBIS[6-(1,1-DIMETHYLETHYL)-4-ETHYLPHENOL-] WAS ISOLATED FROM CERTAIN STOPPERS FOLLOWING C5H12 EXTRACTION.

Dates

Last modified: 08-15-2023

Chronic oral toxicity of a synthetic antioxidant, 2,2'-methylenebis(4-ethyl- 6-tert-butylphenol), in rats

A Takagi, K Takada, K Sai, J Momma, Y Aida, S Suzuki, K Naitoh, M Tobe, R Hasegawa, Y Kurokawa
PMID: 8821671   DOI: 10.1002/(SICI)1099-1263(199601)16:1<15::AID-JAT288>3.0.CO;2-N

Abstract

Groups of 30 Wistar rats of each sex were treated with 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP) in the diet at levels of 0, 0.03, 0.1 and 0.3% for up to 18 months. In both sexes, survival rates of treated groups were similar to those of the controls. Body weight gain was depressed (0.3% group in males, 0.1 and 0.3% groups in females). Slight anaemia (0.3% groups in both sexes) and increase of blood urea nitrogen (0.3% groups in both sexes) were observed. Histopathologically, vacuolization of the parathyroid gland cells (0.3% group in males and all treated groups in females) and degenerative changes of the kidney (0.1 and 0.3% groups in males) were observed. No neoplastic responses following MBEBP administration were noted. From these results, the no-observed-adverse-effect level (NOAEL) for MBEBP toxicity was estimated as 12 mg kg-1 body wt. day-1 in male rats. In female rats, the lowest-observed-adverse-effect level (LOAEL) was estimated as 15 mg kg-1 body wt. day-1.


[Distribution of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rat tissues]

A Takagi, J Momma, Y Aida, H Yoshimoto, M Kaniwa, Y Suzuki, Y Nakaji, Y Kurokawa, M Tobe
PMID: 3449163   DOI:

Abstract




Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria

A Takagi, N Kawasaki, J Momma, Y Aida, Y Ohno, R Hasegawa, Y Kurokawa
PMID: 8474150   DOI: 10.2131/jts.18.49

Abstract

Effects of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) (MBEBP) on hepatic mitochondrial oxidative phosphorylation in vitro, and on hepatic peroxisomal enzymes activities and microsomal mixed-function oxidase activities were studied. 1. A low concentration of MBEBP, less than 50 microM, increased state 4 respiration and decreased state 3 respiration. However, a higher concentration of MBEBP, greater than 100 microM, acted as a respiratory inhibitor. Therefore, MBEBP was found to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria. 2. MBEBP significantly decreased peroxisomal enzymes, cyanide-insensitive palmitoyl-CoA oxidizing activity and catalase activity in the livers of rats fed 0.2, 1.0 or 5.0% MBEBP for 4 weeks. 3. In microsomal enzyme assay, NADPH cytochrome c reductase activity was significantly increased, however, cytochrome P-450, cytochrome b5 levels, aminopyrine N-demethylase and benzo [a] pyrene hydroxylase activities were not significantly increased in the livers of rats fed 1.0 or 5.0% MBEBP for 4 weeks. The weight loss and the decrease of serum triglyceride level observed in the MBEBP-treated rats seemed to be caused by its uncoupling effects, which might also be the cause of the testicular damage induced by MBEBP.


[Distribution of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rat fat]

A Takagi
PMID: 3250641   DOI:

Abstract




[Studies on the teratogenic potential of 2,2'-methylenebis (4-ethyl-6-tert-buthylphenol) in rats]

S Tanaka, K Kawashima, S Nakaura, S Djajalaksana, M L Huang, A Takanaka
PMID: 2636933   DOI:

Abstract

2,2'-Methylenebis (4-ethyl-6-tert-buthylphenol), an antioxidant, was given orally to pregnant Wistar rats by stomach intubation at the dose levels of 187, 375 or 750 mg/kg body weight during days 7 to 17 of gestation, and the effects of the compound on dams and fetal development were examined. In dams at the two higher doses of 375 and 750 mg/kg, toxic signs such as hair fluffing and diarrhoea were observed, and their body weight gain and food consumption were suppressed. Two dams which showed marked diarrhoea in the highest dose group of 750 mg/kg died. However, there was no evidence of fetal malformations attributable to the treatment of the compound in any of the dose group tested, though a slight increase in fetal death was found in the highest dose group. It is concluded that 2,2'-methylenebis (4-ethyl-6-tert-buthylphenol) has a weak lethal effect on fetal development but not a teratogenic effect in the rat.


Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity

A Takagi, J Momma, Y Aida, K Takada, S Suzuki, K Naitoh, M Tobe, R Hasegawa, Y Kurokawa
PMID: 1280695   DOI: 10.2131/jts.17.135

Abstract

The acute and subchronic toxicity studies on 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) (MBEBP) were conducted using male and female Wistar rats. In acute toxicity test, the LD50 values were estimated to be greater than 10 g/kg BW by oral and intraperitoneal administration in each sex. In subchronic toxicity test, groups of 10 rats of each sex were fed a diet containing 0.2, 1.0 or 5.0% of MBEBP and examined at 4 and 12 weeks. Body weight gain was significantly depressed at doses of 1.0 and 5.0% in both sexes, but the depression in the 1.0% group was severer than that in the 5.0% group in males. Hematological analysis showed slight but significant decrease of hemoglobin in the 1.0 and 5.0% groups of both sexes. Urine analysis showed no remarkable changes in all treated rats of both sexes. In biochemical analysis of serum, decrease of triglyceride level and cholinesterase activity, and increase of amylase activity were observed in treated rats. Histopathologically, testicular atrophy and decrease of spermatogenesis were observed in male rats fed 1.0 or 5.0% MBEBP for 4 and 12 weeks and vacuolization of parathyroid gland cells was observed in female rats fed 1.0 and 5.0% MBEBP for 12 weeks. In subchronic test, the lowest observable adverse effect levels for MBEBP toxicity were estimated to be 171 mg/kg BW/day in male rats and 180 mg/kg BW/day in female rats.


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